molecular formula C10H9N3O B2878738 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine CAS No. 2167902-76-1

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine

Cat. No.: B2878738
CAS No.: 2167902-76-1
M. Wt: 187.202
InChI Key: ATNFYXBOKVBKIV-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure with a prop-2-en-1-yloxy substituent at the 4-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is PIM-1 kinase . PIM-1 kinase is highly expressed in many different types of cancer and has an impact on carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . Therefore, it is a promising target for the development of new cancer drugs .

Mode of Action

This compound interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound has been shown to have potent PIM-1 kinase inhibition with IC50 values of 11.4 and 17.2 nM .

Biochemical Pathways

The inhibition of PIM-1 kinase by this compound affects various biochemical pathways. These include pathways related to cell growth, differentiation, migration, and metabolism . The compound’s action on these pathways leads to downstream effects such as decreased cell proliferation and increased cell apoptosis .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of this compound’s action is a significant increase in apoptosis in cancer cells . For example, it has been shown to increase cell apoptosis by 58.29-fold in MCF-7 cells . Additionally, it has been shown to arrest the cell cycle at the G1 phase .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine are not fully understood yet. Pyrimidine derivatives have been known to interact with various enzymes and proteins . For instance, some pyrimidine derivatives have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids .

Cellular Effects

The cellular effects of this compound are currently unknown. Similar pyrimidine derivatives have shown strong cytotoxicity in certain cell lines .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is unique due to the presence of the prop-2-en-1-yloxy group, which imparts specific chemical reactivity and biological activity. This substituent enhances the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

4-prop-2-enoxypyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNFYXBOKVBKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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